Dehydrocholic acid (DCA), a synthetic bile acid with the chemical name 3,7,12-trioxo-5β-cholan-24-oic acid (CAS 81-23-2), is primarily recognized as a hydrocholeretic agent that increases the volume of bile with a low specific gravity [1] [2]. It is an oxidation product of cholic acid, distinguished by its three ketone groups in place of the hydroxyl groups found in natural bile acids [1]. This structural modification significantly alters its physicochemical and pharmacological properties, making it a compound of sustained interest in pharmaceutical and chemical research.
The table below summarizes its core chemical and pharmacological identity:
| Property | Description |
|---|---|
| Chemical Formula | C₂₄H₃₄O₅ [1] |
| Molecular Weight | 402.53 g/mol [1] [3] |
| CAS Number | 81-23-2 [1] [3] |
| Modality | Small Molecule [1] |
| Primary Historical Use | Hydrocholeretic agent; stimulation of biliary lipid secretion [1] |
| Regulatory Status (US) | Not FDA-approved; available in other jurisdictions [1] |
The synthesis of high-purity this compound is critical for its pharmaceutical application. Traditional and modern optimized methods are detailed below.
The classical preparation involves the oxidation of cholic acid. An early patent (US2651642A) describes a process using a chromic acid solution in the presence of sulfuric acid, followed by isolation using a water-immiscible solvent like a tertiary alcohol (e.g., tert-butanol) [4]. A key improvement in this process is the "back-extraction" of the crude product from an organic solvent into a dilute aqueous sodium hydroxide solution, which effectively separates DCA from colored impurities and unoxidized starting materials [4].
A more recent Chinese patent (CN103073610A) outlines an optimized, efficient synthesis method designed for industrial-scale production of high-purity DCA suitable for medicinal use [5]. The workflow involves a controlled oxidation using sodium hypochlorite as the primary oxidizing agent in an acetone-water solvent system, followed by a series of purification steps.
The following diagram illustrates this modern synthesis and purification workflow:
Key advantages of this modern protocol include the use of sodium hypochlorite, which is less hazardous than traditional chromic acid oxidants, and the incorporation of silica gel adsorption for superior purification, resulting in a high yield and purity exceeding 98% [5].
This compound's primary pharmacological effect is hydrocholeresis—a significant increase in the volume of bile without a proportional increase in bile acid secretion [1] [2].
The following diagram summarizes the metabolism and primary pharmacological actions of DCA in the liver:
Beyond its traditional use, DCA serves as a versatile tool and candidate in several advanced research areas.
Pharmaceutical Particle Engineering: The physical morphology of a drug substance profoundly impacts its performance. Controlled precipitation techniques can produce uniform DCA particles of distinct morphologies (e.g., needles or spherical aggregates of tiny rods) by adjusting solvent systems, surfactant type (e.g., Igepal CO-630 or hydroxypropyl cellulose), and process conditions [6]. This allows for the optimization of critical drug properties like dissolution rate and stability.
Therapeutic Application in Psoriasis: Clinical evidence suggests a link between bile acid deficiency and psoriasis. A Hungarian study reported that oral supplementation with this compound (2-3 Suprachol pills daily or 0.25 g of powder two to three times daily) for 1-6 weeks, alongside a specific diet, led to symptom alleviation in 78.8% of patients, with effects being more pronounced in the acute form of the disease [7]. The proposed mechanism involves bile acids detoxifying bacterial endotoxins in the intestine, preventing their translocation into the bloodstream and the subsequent release of inflammatory cytokines [7].
Chemical and Biochemical Tool:
This section provides detailed methodologies for key experiments involving DCA.
Objective: To generate uniform spherical particles of DCA composed of aggregated rods.
Objective: To synthesize high-purity this compound from cholic acid.
This compound remains a compelling molecule for scientific and industrial exploration. Its well-defined mechanism of hydrocholeresis, unique metabolic pathway, and versatile role as a pharmaceutical intermediate and research tool underscore its value. Future research directions may include:
The ongoing study of this compound effectively bridges classical pharmacology with modern pharmaceutical and synthetic chemistry, offering continued opportunities for innovation in drug development and applied bioscience.
Research has provided insights into how dehydrocholic acid differs from other bile acids, particularly through studies on membrane interactions.
| Experimental Focus | Methodology Description | Key Finding vs. This compound |
|---|---|---|
| Impact on Plasma Membrane | Measure plasma membrane fluidity in hepatocytes (e.g., using fluorescent probes like Laurdan) after treatment with cytotoxic and cytoprotective bile acids [1]. | Minor, transient increase in fluidity; effect not correlated with apoptosis; cellular compensatory mechanisms restore fluidity [1]. |
| Impact on Mitochondrial Membranes | Treat isolated active mitochondria with bile acids and assess mitochondrial outer membrane (MOM) order and onset of mitochondrial permeability transition (MPT) [1]. | Unlike cytotoxic bile acids (e.g., DCA), cytoprotective bile acids like UDCA show no disruptive effect on MOM order, which precedes MPT [1]. |
These experimental findings can be visualized in the following workflow, which outlines the key comparative steps to elucidate the unique membrane effects of different bile acid types:
Experimental workflow for comparing bile acid effects on cellular membranes.
Beyond its core choleretic mechanism, this compound possesses unique physicochemical properties that are leveraged in laboratory research.
For research applications, it is critical to understand its regulatory status and interaction profile.
The table below summarizes the available data on the absorption, distribution, metabolism, and excretion of Dehydrocholic Acid (DHCA).
| Parameter | Details |
|---|---|
| Absorption | Absorbed from the proximal small intestine [1]. |
| Distribution | No specific volume of distribution data available. Protein binding data is not available [1]. |
| Metabolism | Site: Primarily the liver [1]. Major Metabolite (70%): Dihydroxymonoketo bile acid (3α,7α-dihydroxy-12-keto-5β-cholanoic acid) [1]. Other Metabolites: ~20% as monohydroxydiketoacid (3α-hydroxy-7,12-keto-5β-cholanoic acid); ~10% as cholic acid [1]. | | Excretion | Rapidly excreted in bile as glycine- and taurine-conjugated bile acids [1]. | | Route of Elimination | Excreted via the bile [1]. | | Half-life | No pharmacokinetic data available [1]. | | Clearance | No pharmacokinetic data available [1]. |
Mechanism of Action DHCA is a synthetic bile acid that acts primarily as a hydrocholeretic agent, meaning it stimulates the liver to produce a larger volume of bile with a lower specific gravity [1] [2] [3]. This is distinct from simply increasing the output of bile solids.
Its mechanism involves:
Experimental & Research Context While detailed standard operating procedures (SOPs) were not available in the search results, the following methodological insights can guide experimental design:
The diagram below illustrates the primary metabolic pathway of this compound in the liver, based on data from [1].
The search results revealed significant data gaps crucial for drug development professionals. There is a notable absence of quantitative pharmacokinetic data, including volume of distribution, half-life, and clearance values [1]. Furthermore, while the primary metabolic pathway is known, detailed enzyme kinetics and the specific cytochrome P450 or other enzymes involved are not identified. You should also note that DHCA is not approved for therapeutic use in some major markets like the United States, and its use in over-the-counter products has been discontinued in others, such as Canada [1].
Dehydrocholic acid is a synthetic bile acid that acts primarily as a hydrocholeretic agent, increasing the volume and water content of bile rather than its solid constituents [1] [2].
The diagram below illustrates this choleretic mechanism.
Figure 1: The primary choleretic mechanism of this compound, highlighting enzyme stimulation and osmotic drive.
The following table summarizes quantitative data from key animal studies on the effects of this compound.
| Subject/Species | Dose & Administration | Key Findings on Bile & Excretion | Source |
|---|---|---|---|
| Ponies (with chronic biliary fistulas) | 10.5 μmol/min/100g BW; IV infusion | Increased bile flow by 45-62%; increased excretion of 3-alpha-hydroxy bile acid by 34-36%; no significant change in bilirubin excretion. | [3] |
| Rats | 1-4 μmol/min/100g BW; IV infusion | Increased bile flow; reduced secretion of endogenous/exogenous biliary bile acids and biliary lipids. | [4] |
| Rats (during DHC choleresis) | Not specified in excerpt | Stimulated biliary excretion of lysosomal acid phosphatase; altered excretion patterns of various polypeptides (increased high molecular mass, variable effects on low molecular mass). | [5] |
| Rats | 50 mg/kg initial, then 167 mg/kg/hr; IV infusion | Increased bile flow; did not affect biliary excretion of methylmercury. | [4] |
Here are summaries of methodologies used in key studies, which you can adapt for your research.
1. Protocol for Investigating Biliary Protein Excretion (Rat Model) This method is used to analyze the complex effects of DHC on biliary protein and lysosome excretion [5].
2. Protocol for Acute Biliary Pancreatitis Study (Mouse Model) This protocol demonstrates the therapeutic application of DHC in a disease model [4].
For your work in drug development, keep these points in mind:
Figure 2: Key hepatocellular transporters for bile acid uptake and excretion, providing context for DHC handling. DHC's uptake may differ from natural bile acids [2].
The table below summarizes the fundamental pharmacological characteristics of Dehydrocholic Acid.
| Aspect | Description |
|---|---|
| DrugBank Status | Not US Approved; Other Approvals: Yes [1] |
| Therapeutic Categories | Laxatives [1] |
| Mechanism of Action | Induces choleresis (increase in bile flow); associated with reduced secretion of endogenous biliary bile acids, phospholipids, and cholesterol; may decrease phospholipid secretion due to lack of micelle formation [1]. |
| Pharmacodynamic Effects | Increases bile flow; decreases secretions of endogenous biliary bile acids, phospholipids, and cholesterol within 30-60 minutes of infusion [1]. |
| Key Pharmacokinetics | • Absorption: Absorbed from the proximal small intestine. • Metabolism: Metabolized in the liver; major metabolite is 3α,7α-dihydroxy-12-keto-5β-cholanoic acid. • Route of Elimination: Excreted rapidly in bile as glycine- and taurine-conjugated bile acids [1]. | | Toxicity (LD50) | Rat (oral): 4000 mg/kg; Rat (intravenous): 750 mg/kg; Mouse (oral): 3100 mg/kg [1]. |
In research settings, DHCA has been utilized in various protocols and has shown potential in specific clinical studies.
The diagram below outlines a generalized experimental workflow for studying DHCA's primary pharmacodynamic effect in an animal model.
Generalized workflow for studying DHCA's choleretic effect in an animal model [1].
DHCA's chemical structure serves as a building block for various applications.
For a research and development professional, it is crucial to understand DHCA's position in the modern scientific landscape.
The following endogenous compounds are well-recognized in the literature as sensitive and selective biomarkers for assessing OATP1B activity in clinical and preclinical studies.
| Biomarker | Biological Origin | Transporter Selectivity | Key Characteristics & Utility |
|---|---|---|---|
| Coproporphyrin I (CP-I) [1] [2] | Heme synthesis pathway | Selective for OATP1B1/OATP1B3 [2] | Metabolically stable; elevated plasma levels indicate OATP1B inhibition; useful for delineating complex DDIs [2]. |
| Coproporphyrin III (CP-III) [1] | Heme synthesis pathway | Substrate for OATP1B1/OATP1B3 and OATP2B1 [1] | Often measured alongside CP-I; CP-I is considered more selective for OATP1B [1]. |
| Glycochenodeoxycholate-3-sulfate (GCDCA-S) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Sensitive to potent OATP1B inhibitors like rifampin; quantified via UHPLC-MS/MS [3]. |
| Chenodeoxycholate 24-glucuronide (CDCA-24G) [3] | Bile acid metabolism | Confirmed OATP1B substrate [3] | Used alongside GCDCA-S; plasma concentrations increase with OATP1B inhibition [3]. |
| Bilirubin (unconjugated & conjugated) [1] | Heme breakdown | OATP1B1/OATP1B3 (partially) [1] | Known sensitivity to OATP1B inhibitors; lack of specificity due to involvement of other transporters/enzymes (MRP2, MRP3, UGT1A1) [1]. |
| Azelaic Acid (AzA) [4] | Endogenous dicarboxylic acid | Identified as a substrate for OATP1B3 and P-gp [4] | A potential biomarker for the vectorial transport (OATP1B3-P-gp) function in the liver [4]. |
For researchers aiming to quantify these biomarkers, particularly GCDCA-S and CDCA-24G, the following UHPLC-MS/MS method provides a validated approach [3].
This workflow can be visualized as follows:
Understanding OATP1B inhibition is aided by recent structural biology breakthroughs. Cryo-EM structures of OATP1B1 and OATP1B3 reveal their overall architecture and how inhibitors bind [5].
The relationship between structure, substrate transport, and biomarker elevation can be summarized as follows:
To understand DHCA's pharmacological role, it's helpful to first review the primary pathways for endogenous bile acid synthesis. The major pathways and their key regulatory steps are summarized below.
| Pathway | Initial Reaction | Key Regulatory Enzyme(s) | Primary Products |
|---|---|---|---|
| Classical (Neutral) Pathway [1] [2] | 7α-hydroxylation of cholesterol [1] | Cholesterol 7α-hydroxylase (CYP7A1) - rate-limiting step [1] [2] | Cholic Acid (CA), Chenodeoxycholic Acid (CDCA) [1] [2] |
| Alternative (Acidic) Pathway [1] [2] | 27-hydroxylation of cholesterol [1] | Mitochondrial cholesterol transport (e.g., by StarD1); Oxysterol 7α-hydroxylase (CYP7B1) [1] | Chenodeoxycholic Acid (CDCA) [1] [2] |
The following diagram illustrates the key steps and relationships within these primary bile acid synthesis pathways.
Primary bile acid synthesis pathways: Classical and Alternative [1] [2].
As a synthetic derivative of cholic acid, DHCA differs from natural bile acids. Its structure is altered, with key carbonyl groups replacing hydroxyl groups [3] [4]. This change makes it a poor detergent and alters its physiological function.
For researchers studying bile acids like DHCA, here are common methodological approaches based on the search results.
Application Note & Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Micellar Electrokinetic Chromatography (MEKC) is a powerful hybrid technique that combines the principles of capillary electrophoresis and chromatography, enabling the simultaneous separation of both charged and neutral analytes [1] [2]. This application note details a validated MEKC method for the quantitative determination of dehydrocholic acid (DHCA), a choleretic agent, in pharmaceutical formulations. The method offers a robust, efficient, and solvent-minimizing alternative to traditional HPLC for quality control purposes [3] [4].
In MEKC, a surfactant (e.g., Sodium Dodecyl Sulfate, SDS) is added to the background electrolyte at a concentration above its critical micellar concentration (CMC). These surfactant molecules aggregate to form dynamic structures called micelles, which act as a pseudo-stationary phase [2] [5].
The following diagram illustrates the core separation mechanism in MEKC.
Adapt the following general conditions, optimized for bile acids, to your specific capillary electrophoresis system [4].
Table 1: Standard MEKC Instrumental Conditions
| Parameter | Specification |
|---|---|
| Capillary | Uncoated fused silica, 50 µm i.d., 40 cm effective length [4] |
| Detection | UV at 185 nm [4] |
| Background Electrolyte | 20 mM Borate-Phosphate buffer, pH 8.0 [4] |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) [4] |
| Additive | Acetonitrile (ACN) [4] |
| Voltage | 15 kV [4] |
| Temperature | Controlled (e.g., 25°C) |
The workflow for a MEKC analysis, from sample preparation to quantitative determination, is outlined below.
The described MEKC method was validated for the analysis of bile acids in pharmaceuticals. The table below summarizes key performance characteristics [4].
Table 2: Analytical Performance Data for MEKC of Bile Acids
| Validation Parameter | Performance | Note |
|---|---|---|
| Linearity | R² ≥ 0.999 | For DHCA, DCA, UDCA [4] |
| Range | 50–150% of target concentration | [4] |
| Repeatability (RSD%) | < 1.5% | For migration times [4] |
| Intermediate Precision (RSD%) | < 2.0% | For migration times [4] |
| Accuracy (Recovery %) | 98.5–101.5% | Compared to reference method [4] |
| Limit of Detection (LOD) | ~ 38.3 nmol/mL | For Deoxycholic Acid (DCA), as reference [4] |
This MEKC protocol is primarily designed for the quality control of pharmaceutical formulations containing DHCA and related bile acids [4]. It allows for the precise quantification of the active ingredient, ensuring batch-to-batch consistency.
The presented MEKC method is a simple, rapid, and reliable technique for determining this compound in pharmaceuticals. Its excellent analytical performance, validated through selectivity, linearity, precision, and accuracy, makes it a suitable and advantageous alternative to HPLC for routine quality control in pharmaceutical laboratories.
Bile acids represent a major class of steroid acids synthesized in the liver from cholesterol and play crucial roles in lipid homeostasis by regulating uptake from food and excretion. Beyond their traditional function in lipid digestion, bile acids have emerged as bioactive molecules that act through various receptors including the farnesoid X receptor (FXR), pregnane X receptor (PXR), and G protein-coupled bile acid receptor 1 (TGR5) to modulate lipid, glucose, and energy homeostasis [1]. The structural diversity of bile acids arises from modifications to the sterol nucleus including hydroxylation patterns, conjugation with glycine or taurine, and microbial transformations in the gut. Dehydrocholic acid (DHCA) is a synthetic bile acid characterized by the oxidation of hydroxyl groups to keto groups, specifically at the C-3, C-7, and C-12 positions, which significantly alters its physicochemical properties and biological activity compared to natural bile acids [2].
The quantitative analysis of bile acids in biological matrices presents significant analytical challenges due to their structural similarities, presence of isomers, varying polarity between free and conjugated species, and typically low circulating concentrations in plasma. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the premier analytical technique for bile acid quantification due to its superior sensitivity, selectivity, and ability to simultaneously measure multiple bile acid species without derivatization [3]. The development of robust LC-MS/MS methods for bile acids like this compound is particularly valuable for clinical diagnostics and drug development, where bile acid profiles can serve as sensitive biomarkers for hepatobiliary diseases and drug-induced liver injury (DILI) [1] [2].
The comprehensive analysis of this compound in plasma samples involves a structured workflow from sample collection to data analysis, with careful attention to maintaining analyte stability throughout the process. The following diagram illustrates the complete experimental workflow:
Figure 1: Complete experimental workflow for DHCA analysis in plasma, highlighting critical steps for maintaining analyte stability.
Thawing: Remove plasma samples from -80°C storage and thaw on ice [4].
Aliquoting: Transfer 50 μL of plasma into a pre-chilled 1.5 mL microcentrifuge tube [4].
Internal Standard Addition: Add 10-20 μL of appropriate internal standard solution (recommended concentration: 500 ng/mL in methanol) [5] [2].
Protein Precipitation: Add 150 μL of ice-cold extraction solvent (ACN:MeOH 80:20 with 2% formic acid) to the plasma sample [4] [6].
Vortexing and Incubation: Vortex-mix vigorously for 30 seconds, then incubate on ice for 10 minutes to ensure complete protein precipitation [6].
Centrifugation: Centrifuge at 12,000-14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins [4] [6].
Supernatant Collection: Carefully transfer the supernatant to a clean LC-MS vial or 96-well plate for analysis.
Reconstitution (if necessary): If further concentration is required, evaporate the supernatant under a gentle stream of nitrogen at 4°C and reconstitute in an appropriate volume of initial mobile phase [6].
Critical Note: To maintain DHCA stability, all processing steps should be performed on ice or at 4°C, and total processing time should not exceed 2 hours [4].
Table 1: Optimal LC conditions for DHCA separation
| Parameter | Specification | Alternative Conditions |
|---|---|---|
| Column | Raptor C18 (100 × 2.1 mm, 1.8 μm) [7] | C18 weak anion-exchange column (100 × 2.1 mm, 1.7 μm) [4] |
| Guard Column | Ultra C18 (10 × 2.1 mm, 5 μm) [5] | UHPLC precolumn filter (0.2 μm) [7] |
| Column Temperature | 60°C [7] | 40°C [1] |
| Injection Volume | 3-5 μL [7] | 2-10 μL (depending on sensitivity requirements) |
| Flow Rate | 0.5 mL/min [7] | 0.2-0.6 mL/min |
| Mobile Phase A | 5 mM ammonium acetate in water [7] | 15% acetonitrile with 0.5 mmol/L ammonium formate (pH 3) [4] |
| Mobile Phase B | 50:50 acetonitrile:methanol [7] | 70% acetonitrile with 0.5 mmol/L ammonium formate, 2% formic acid (pH 3) [4] |
| Gradient Program | Time (min) / %B: 0/35, 2/40, 2.5/45, 3.5/50, 4.6/55, 5.7/80, 5.9/95, 6.5/95, 6.51/35, 8.5/35 [7] | Time (min) / %B: 0/100A, 1/100A, 2/100B, 5.5/100B, 5.6/100A, 7/100A [4] |
Table 2: MS/MS parameters for DHCA analysis
| Parameter | Specification | Alternative/Notes |
|---|---|---|
| Ionization Mode | Negative ESI [2] [3] | Positive ESI (less sensitive for unconjugated BAs) [1] |
| Ion Source Temperature | 400°C [4] | 300-600°C (optimize for sensitivity) |
| Desolvation Gas Flow | 700 L/h [4] | 500-1000 L/h (instrument dependent) |
| Cone Gas Flow | 50 L/h [4] | - |
| Collision Gas | Argon [4] | Nitrogen (alternative) |
| Capillary Voltage | 1 kV (negative mode) [4] | Instrument dependent |
| MRM Transitions | Precursor → Product (CE) | Qualification transitions recommended |
| DHCA | 373.3 → 373.3 (8-15 V) [1] [7] | Pseudo-MRM for unconjugated BAs [2] |
| Internal Standard | Appropriate transition for deuterated analog | - |
The analytical methodology can be visualized through the following instrumental configuration diagram:
Figure 2: Instrumental configuration for LC-MS/MS analysis of DHCA, highlighting critical parameters for optimal sensitivity and specificity.
Table 3: Method validation parameters for DHCA quantification in plasma
| Validation Parameter | Performance Value | Experimental Details |
|---|---|---|
| Linear Range | 0.1-4000 ng/mL [1] [4] | 7-point calibration curve |
| Limit of Detection (LOD) | 0.45 ng/mL [1] | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantification (LOQ) | 1.36 ng/mL [1] | Signal-to-noise ratio ≥ 10:1, accuracy 80-120%, precision <20% RSD |
| Precision (Intra-day) | <10% RSD [4] | n=6 replicates at low, medium, high concentrations |
| Precision (Inter-day) | <15% RSD | n=3 days with 6 replicates each at QC levels |
| Accuracy | 85-115% [1] | Across validation range (low, medium, high concentrations) |
| Extraction Recovery | 83 ± 6% [1] | Comparison of extracted samples vs pure standards |
| Matrix Effects | 85-115% [7] | Assessment of ion suppression/enhancement |
| Stability (4°C, 24h) | <15% degradation [1] | In autosampler and during sample processing |
| Stability (-80°C, long-term) | <20% degradation | After 30 days at -80°C |
| Stability (Freeze-thaw) | <15% change | After 3 freeze-thaw cycles |
Method specificity is demonstrated through the chromatographic resolution of DHCA from potential isobaric interferences and matrix components. The optimized LC conditions should achieve baseline separation of DHCA from other bile acids and endogenous compounds. Matrix effects should be evaluated by comparing the analyte response in neat solution versus spiked post-extraction plasma samples [7]. The use of stable isotope-labeled internal standards is strongly recommended to correct for any matrix effects and variations in extraction efficiency [4] [2].
The quantitative analysis of DHCA in plasma has significant applications in clinical diagnostics and toxicology studies. Bile acid profiling, including DHCA quantification, can serve as a sensitive biomarker for:
When implementing this method in preclinical and clinical studies, several considerations should be addressed:
This protocol can be adapted for different analytical needs:
The LC-MS/MS method described herein provides a robust, sensitive, and specific approach for quantifying this compound in human plasma. The protocol encompasses all critical aspects of the analytical process, from sample preparation to instrumental analysis and data interpretation. The method's validation according to standard bioanalytical guidelines ensures reliability for both research and clinical applications. The flexibility of the approach allows for adaptation to various study designs and analytical requirements, making it a valuable tool for investigating bile acid metabolism in health and disease.
This protocol is synthesized from recent methodologies that use liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for sensitive and specific bile acid quantification [1] [2].
The workflow below summarizes the key steps in the analytical process.
Diagram: Workflow for targeted bile acid analysis.
The tables below list the core bile acids recommended for inclusion in a targeted panel and performance metrics from a multi-laboratory ring trial [2].
Table 1: Core Bile Acids for Targeted Panels in Human and Mouse Models
| Bile Acid | Abbreviation | Type | Species Relevance | Key Feature |
|---|---|---|---|---|
| Cholic Acid | CA | Primary | Human & Mouse | 12α-hydroxylated BA |
| Chenodeoxycholic Acid | CDCA | Primary | Human | FXR agonist |
| α-Muricholic Acid | α-MCA | Primary | Mouse | Hydrophilic, FXR antagonist |
| β-Muricholic Acid | β-MCA | Primary | Mouse | Hydrophilic, FXR antagonist |
| Deoxycholic Acid | DCA | Secondary | Human & Mouse | Hydrophobic, tumor promoter [3] |
| Lithocholic Acid | LCA | Secondary | Human & Mouse | Very hydrophobic |
| Ursodeoxycholic Acid | UDCA | Secondary/Tertiary | Human & Mouse | Hydrophilic, therapeutic [3] |
| Glycocholic Acid | GCA | Conjugated Primary | Human & Mouse | Glycine conjugate |
| Taurocholic Acid | TCA | Conjugated Primary | Human & Mouse | Taurine conjugate |
| Dehydrocholic Acid | DHA/DCA | Synthetic | N/A | Research chemical, 3-keto derivative [4] |
Table 2: Example Quantitative Performance of Bile Acid Analysis (based on [2]) This table shows that while quantification is robust for many bile acids, performance can vary, especially at lower concentrations.
| Bile Acid | Acceptable Precision (RSD < 30%) | Acceptable Accuracy (70-130% Recovery) | Notes |
|---|---|---|---|
| Cholic Acid (CA) | 35/36 analyses | Info not fully detailed | Consistently precise across methods |
| Glycocholic Acid (GCA) | 35/36 analyses | Info not fully detailed | Consistently precise across methods |
| Deoxycholic Acid (DCA) | 28/36 analyses | Info not fully detailed | More challenging; 8 imprecise results |
| Lithocholic Acid (LCA) | 27/30 analyses | Info not fully detailed | Hydrophobicity makes analysis difficult |
| Taurocholic Acid (TCA) | 28/36 analyses | Info not fully detailed | More challenging; 8 imprecise results |
This document provides detailed methodologies for the multi-enzymatic, one-pot reduction of dehydrocholic acid (DHCA) to 12-keto-ursodeoxycholic acid (12-keto-UDCA) using engineered whole-cell biocatalysts. This process is a crucial step in a more efficient, biocatalytic route to synthesizing the pharmaceutical agent ursodeoxycholic acid (UDCA), which is used to treat gallstones and liver diseases [1] [2].
The traditional industrial preparation of UDCA from cholic acid is a seven-step chemical procedure with an overall yield of less than 30% [1]. The biocatalytic approach outlined here significantly streamlines the production of a key intermediate, 12-keto-UDCA. The core reaction involves the asymmetric reduction of the 3- and 7-carbonyl groups of DHCA using two key hydroxysteroid dehydrogenases (HSDHs) [3] [1].
The entire multi-step reduction can be efficiently performed in a one-pot reaction using resting cells of a recombinant E. coli strain, avoiding the need for intermediate isolation and simplifying downstream processing [1] [6].
The following diagram illustrates the complete workflow for the whole-cell biocatalytic reduction of DHCA, from biocatalyst preparation to the final conversion:
Researchers have developed and compared several configurations of whole-cell biocatalysts for this transformation. The table below summarizes the characteristics of the primary systems reported in the literature.
Table 1: Comparison of Key Whole-Cell Biocatalyst Systems for DHCA Reduction
| Biocatalyst System | Key Enzymes Expressed | Cofactor Regeneration | Reported Performance | Advantages & Notes |
|---|---|---|---|---|
| One-Biocatalyst System (FDH) [3] | 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) | Formate / NAD(P)+ | Complete conversion of 72 mM DHCA at pH 6.4 within 1 h. | Uses a single, versatile E. coli strain. FDH mutant is NAD(P)-bispecific, simplifying design. |
| One-Biocatalyst System (GDH) [1] | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), GDH (B. subtilis) | Glucose / NADP+ | Complete conversion of 100 mM DHCA to >99.5 mM 12-keto-UDCA in 4.5 h (L-scale). | High conversion with high substrate loading. Efficient NADPH regeneration. |
| Dual-Biocatalyst System [1] | Strain A: 3α-HSDH + FDH Strain B: 7β-HSDH + FDH | Formate / NAD+ & NADP+ | Simultaneous use of two specialized strains. | Allows for independent optimization of each enzyme's expression. | | Tri-Enzyme One-Biocatalyst [3] | 3α-HSDH (C. testosteroni), 7β-HSDH (C. aerofaciens), FDH mutant (M. vaccae) | Formate / NAD(P)+ | Conversion of 50 mM DHCA directly to 12-keto-UDCA with minimal intermediates. | Minimizes byproduct formation by channeling the intermediate. |
This protocol is adapted from the highly efficient system described in Biotechnol Bioeng (2013) that achieved complete conversion of 100 mM DHCA on a liter scale [1].
This protocol is based on the system described in Appl Microbiol Biotechnol (2012), which is optimized for speed at slightly acidic pH [3].
Table 2: Optimized Reaction Conditions for FDH-Based System [3]
| Parameter | Optimal Condition | Effect / Rationale |
|---|---|---|
| pH | 6.4 | Strong pH dependence observed; maximal activity in slightly acidic range. |
| Temperature | 30-37°C | Standard physiological temperature for mesophilic enzymes. |
| DHCA Concentration | 50 - 72 mM | High conversion achieved even with a partially suspended substrate. |
| Formate Concentration | 100 - 500 mM | Serves as the sacrificial substrate for the FDH-driven cofactor regeneration. |
| Cofactor Addition | Not required | The system operates without exogenous cofactor addition. |
The whole-cell biocatalytic reduction of this compound represents a robust and efficient green chemistry alternative to traditional synthetic methods. The protocols outlined here, utilizing engineered E. coli strains with integrated cofactor regeneration, enable the complete conversion of high concentrations of DHCA to 12-keto-UDCA in a simple, one-pot batch process. This method reduces the number of synthetic steps, avoids the use of expensive isolated cofactors, and simplifies downstream processing, making it highly attractive for industrial application in the synthesis of the active pharmaceutical ingredient ursodeoxycholic acid.
12-ketoursodeoxycholic acid (12-ketoUDCA) is a key intermediate in the production of ursodeoxycholic acid (UDCA), a therapeutic agent used for the non-surgical treatment of cholesterol gallstones and various liver diseases [1] [2]. Traditional chemical synthesis of UDCA is a multi-step process with a low overall yield of less than 30% [2].
Modern enzymatic synthesis offers a more efficient and sustainable alternative. This process typically involves the selective reduction of the 3-carbonyl and 7-carbonyl groups of dehydrocholic acid (DHCA, 3,7,12-trioxo-5β-cholanic acid) to the corresponding 3α- and 7β- hydroxyl groups. This can be achieved in a single step using a multi-enzymatic system containing 3α-hydroxysteroid dehydrogenase (3α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH), with simultaneous coenzyme regeneration [1] [3] [2].
Research has explored different configurations of whole-cell biocatalysts for this synthesis. The table below summarizes the performance of various systems as reported in the literature.
| Biocatalyst System | Cofactor Regeneration | Substrate Concentration | Reaction Time | Conversion/Yield | Key Features/Reference |
|---|---|---|---|---|---|
| One-Biocatalyst (GDH) | Glucose Dehydrogenase (GDH) | 100 mM | 4.5 hours | >99.5 mM; ~100% conversion [2] | High efficiency, simple batch process on liter scale [2]. |
| One-Biocatalyst (FDH) | Engineered Formate Dehydrogenase (FDH) | 10 mM | Not Specified | 99% formation, 91% yield [1] | Regenerates NADPH and NADH simultaneously; uses engineered E. coli host [1]. |
| Two-Biocatalyst | Formate Dehydrogenase (FDH) in two distinct hosts | 100 mM | 24 hours | ~100% conversion [2] | Applies two separate whole-cell catalysts in one pot [2]. |
| Membrane Reactor | Glucose Dehydrogenase (GDH) | 0.5% (w/v) | Not Specified | Complete conversion [3] | Early enzymatic method demonstrating complete selectivity [3]. |
This protocol is adapted from the highly efficient one-biocatalyst system described in [2], which achieved complete conversion of 100 mM DHCA within 4.5 hours.
The following diagram illustrates the multi-enzymatic reaction pathway for the synthesis of 12-ketoUDCA from DHCA, as implemented in the one-biocatalyst system.
The diagram above shows the concerted action of the enzymes. 7β-HSDH first reduces the 7-carbonyl group of DHCA, using NADPH as a cofactor. Subsequently, 3α-HSDH reduces the 3-carbonyl group of the intermediate, using NADH. Glucose dehydrogenase (GDH) regenerates both NADPH and NADH from NADP⁺ and NAD⁺, respectively, by oxidizing glucose to glucono-δ-lactone, making the process catalytic with respect to the cofactors [1] [2].
This compound (DHA) is a semisynthetic bile acid derivative that represents one of the most well-established hydrocholeretic agents used in both research and clinical practice. As a hydrocholeretic, DHA differs fundamentally from traditional choleretics—while choleretics primarily increase the solid components of bile, hydrocholeretics specifically increase bile water volume, resulting in a more dilute bile secretion. This property makes DHA particularly valuable for research applications focused on biliary physiology, drug transport mechanisms, and therapeutic interventions for biliary disorders. The compound is chemically characterized as a triketocholanic acid, distinguished from natural bile acids by the oxidation of its hydroxyl groups to ketone groups at positions 3, 7, and 12, which significantly alters its physiological properties and biological activity [1] [2].
The primary molecular formula of DHA is C₂₄H₃₄O₅, with a molecular weight of 402.5 g/mol, and it is known by numerous synonyms including Decholin, Dehystolin, Felacrinos, and Triketocholanic Acid [2]. First described in scientific literature in the early 20th century, DHA has maintained relevance in modern research due to its unique mechanisms of action and diverse applications. Unlike natural bile acids that facilitate lipid absorption through micelle formation, DHA has reduced detergent properties and does not promote significant micelle formation in bile, which underlies its distinctive hydrocholeretic effect [3]. This application note provides comprehensive experimental protocols, mechanistic insights, and research applications to support scientists investigating biliary physiology, drug transport mechanisms, and novel therapeutic applications of this unique compound.
Table 1: Comparative characteristics of major bile acids relevant to research applications
| Bile Acid | Chemical Classification | Primary Physiological Action | Micelle Formation | Research Applications |
|---|---|---|---|---|
| This compound | Semisynthetic, triketocholanic acid | Hydrocholeresis (increases bile water volume) | Minimal | Biliary physiology studies, experimental hydrocholeresis, psoriasis therapy, cancer research |
| Taurocholic Acid | Natural, conjugated primary bile acid | Digestive choleresis (increases bile solids) | Extensive | Lipid digestion studies, transporter research, membrane interactions |
| Ursodeoxycholic Acid | Natural, secondary bile acid | Hepatoprotective, cholesterol dissolution | Moderate | Gallstone dissolution, primary biliary cirrhosis, cholestasis of pregnancy |
| Chenodeoxycholic Acid | Natural, primary bile acid | Digestive choleresis, cholesterol saturation regulation | Extensive | Gallstone dissolution studies, cholesterol metabolism |
The primary mechanism underlying this compound's hydrocholeretic effect involves the enhancement of filtration processes in the hepatobiliary system. Research employing mongrel dogs with acute biliary fistulas has demonstrated that DHA significantly increases the excretory rates and clearances of water, sodium, potassium, chloride, and creatinine—substances considered to be primarily filtered rather than actively secreted [4]. This distinguishes DHA from secretagogues that enhance the biliary output of organic anions such as BSP (bromosulfophthalein), PAH (para-aminohippuric acid), and penicillin. The clearance differential between filtered substances and actively secreted compounds provides key evidence that DHA primarily acts through augmentation of canalicular filtration rather than stimulation of active transport systems [4].
At the molecular level, DHA's oxidized ketone groups at positions 3, 7, and 12 of the steroid nucleus render it less amphiphilic than natural bile acids, resulting in reduced micelle-forming capacity [3]. This property is critical to its hydrocholeretic action, as the limited micelle formation creates an osmotic gradient that promotes water secretion into biliary canaliculi without significantly increasing biliary solids excretion. Studies comparing taurocholate (which produces weak choleresis with substantial micelle formation) with dehydrocholate (which produces strong choleresis with minimal micelle formation) confirm this distinctive mechanism [3]. Additionally, DHA may influence ion transport pathways and tight junction permeability, further contributing to increased water flow through the biliary epithelium.
Figure 1: Mechanism of this compound-induced hydrocholeresis and research applications. DHA enhances filtration processes while reducing micelle formation due to its oxidized structure, establishing an osmotic gradient that increases bile water volume and dilutes biliary contents.
Biliary Physiology Investigations: DHA serves as a valuable experimental tool for dissecting the fundamental mechanisms governing bile formation and secretion. Its distinctive action on filtration processes allows researchers to isolate and study the paracellular transport pathway in hepatobiliary physiology. Studies employing DHA have been instrumental in characterizing the differential handling of filtered substances versus actively secreted compounds, providing critical insights into the molecular mechanisms of biliary excretion [4] [3]. The compound's consistent and dose-dependent hydrocholeretic effect makes it particularly useful for establishing baseline biliary function in animal models before introducing experimental variables.
Drug Transport Studies: The pharmaceutical research field utilizes DHA to investigate hepatobiliary transport mechanisms of new chemical entities. By comparing biliary excretion patterns during DHA-induced hydrocholeresis versus basal conditions, researchers can determine whether compounds are primarily eliminated through filtration or active secretion pathways. This application is particularly valuable in early drug development for characterizing elimination routes of candidate molecules and predicting potential drug-drug interactions [4]. The research demonstrates that DHA increases clearance of filtered substances but does not significantly affect the clearance of actively secreted compounds like BSP, PAH, and penicillin [4].
Therapeutic Applications Research: Beyond its use as an experimental tool, DHA itself represents a therapeutic candidate for several conditions. Hungarian clinical research has demonstrated that oral DHA supplementation (2-3 Suprachol pills daily or 0.25g this compound powder 2-3 times daily) combined with dietary modifications alleviated psoriasis symptoms in 78.8% of patients, with more pronounced effects in acute cases (95.1% asymptomatic) [5]. The proposed mechanism involves bile acid-mediated detoxification of bacterial endotoxins in the intestine, preventing their translocation into the bloodstream and subsequent inflammatory cytokine release that aggravates psoriasis. Additionally, recent computational drug repurposing screens have identified DHA as a potential PDK3 inhibitor for lung cancer therapy, showing strong binding affinity (-10.5 kcal/mol) and stable complex formation in molecular dynamics simulations [6].
Table 2: Animal models for this compound research applications
| Model System | Experimental Applications | Key Parameters Measured | Advantages | Limitations |
|---|---|---|---|---|
| Acute Biliary Fistula Dog Model [4] | Biliary excretion studies, clearance measurements, hydrocholeresis mechanisms | Bile flow rate, electrolyte excretion, endogenous and exogenous compound clearance | Allows direct bile collection and quantification, established historical model | Surgical complexity, animal welfare considerations, acute preparation only |
| Rat Choleresis Models [3] | Bile salt transport comparisons, micelle formation studies, hepatobiliary kinetics | Bile flow rate, biliary lipid secretion, organic anion transport | Smaller species, suitable for multiple experimental groups, well-characterized physiology | Smaller bile volume collection, more technically challenging cannulation |
| Computational Molecular Docking Models [6] | Drug repurposing, protein-ligand interactions, binding affinity assessment | Binding affinity (kcal/mol), interaction residues, complex stability | No live animals required, rapid screening capability, structural insights | Requires experimental validation, limited to known protein structures |
This protocol describes the establishment of an acute biliary fistula in mongrel dogs for quantifying this compound-induced hydrocholeresis, based on the methods described in [4] with modern refinements.
Preoperative Preparation: Fast animals for 12 hours with free access to water. Administer preoperative medications (atropine 0.04 mg/kg IM) to reduce secretions. Induce anesthesia with sodium pentobarbital (30 mg/kg IV) and maintain with continuous infusion (5 mg/kg/hr). Secure endotracheal tube and maintain physiological monitoring throughout procedure.
Surgical Exposure: Make a midline abdominal incision and gently retract the liver to expose the common bile duct. Isolate a 2-3 cm segment of the duct with minimal dissection to preserve vascular supply.
Cannulation Technique: Make a small incision in the bile duct and insert cannula directed toward the liver. Secure with 4-0 silk sutures, ensuring patency and minimal leakage. Connect cannula to collection system and begin basal bile collection.
Stabilization Period: Allow 30-60 minutes for bile flow to stabilize after surgical manipulation. Monitor flow rate and consistency before initiating experimental protocols.
Basal Bile Collection: Collect bile in pre-weighed tubes over 15-minute intervals for at least 60 minutes to establish baseline flow rate.
DHA Administration: Prepare this compound in sterile physiological saline. Administer by constant intravenous infusion at 10-20 μmol/kg/min or as bolus injection of 50-100 μmol/kg based on experimental design.
Bile Sampling: Continue bile collection in timed intervals (10-15 minutes) for 2-3 hours post-administration. Record volume and weight for each interval.
Blood Sampling: Collect simultaneous blood samples from arterial or venous line at 30-minute intervals for determination of plasma concentrations of compounds of interest.
Clearance Calculations: Determine biliary clearances using standard formula: Clearance = (Bile concentration × Bile flow rate) / Plasma concentration.
This protocol adapts the methodology for smaller rodent models, enabling comparison of this compound with other bile salts as described in [3].
Animal Preparation: Anesthetize rats and maintain body temperature at 37°C throughout procedure. Perform tracheostomy to ensure airway patency during prolonged experiments.
Biliary Cannulation: Expose common bile duct through midline abdominal incision. Ligate duct distal to liver, then insert cannula toward liver and secure. Begin immediate bile collection to prevent duct occlusion.
Venous Access: Cannulate jugular or femoral vein for administration of bile salts and test compounds.
Experimental Groups:
Sample Collection: Collect bile in pre-weighed microcentrifuge tubes at 15-minute intervals for 120 minutes. Take plasma samples at 30, 60, and 120 minutes for concentration determinations.
Ultracentrifugation: Pool bile samples from each experimental group. Subject to ultracentrifugation at 100,000 × g for 4 hours at 37°C.
Fraction Analysis: Carefully separate supernatant (micelle-poor) and pellet (micelle-rich) fractions. Determine distribution of compounds of interest between fractions using appropriate analytical methods.
Data Interpretation: Compare sedimentation patterns of test compounds with reference compounds of known micelle-binding characteristics.
Recent computational studies have identified this compound as a potential PDK3 (pyruvate dehydrogenase kinase 3) inhibitor for cancer therapy [6]. This protocol describes the virtual screening approach used to identify this new application.
Protein Preparation: Retrieve PDK3 structure (PDB ID: 1Y8O) from Protein Data Bank. Remove water molecules and heteroatoms. Add missing residues (307-319 and 322-323) using MODELLER software with self-template 6Z45.
Ligand Preparation: Obtain 3D structures of FDA-approved compounds from ZINC15 or similar database. Prepare this compound structure using energy minimization and conformational analysis.
Docking Grid Definition: Set grid box dimensions to X = 71, Y = 65, Z = 6 with center at X = 153.741, Y = 8.516, Z = 21.232 to encompass the ATP-binding site.
Virtual Screening: Perform high-throughput docking using InstaDock or AutoDock Vina. Rank compounds by binding affinity (kcal/mol) and analyze interaction patterns with key PDK3 residues.
System Setup: Place top-ranked DHA-PDK3 complex in solvated simulation box with appropriate ions. Employ periodic boundary conditions.
Simulation Parameters: Run 100 ns production simulation using GROMACS with CHARMM force field. Maintain constant temperature (300 K) and pressure (1 bar).
Trajectory Analysis: Calculate RMSD (root mean square deviation), RMSF (root mean square fluctuation), Rg (radius of gyration), and SASA (solvent accessible surface area) to assess complex stability.
Binding Energy Calculations: Perform MM-PBSA/GBSA (Molecular Mechanics-Poisson Boltzmann Surface Area/Generalized Born Surface Area) calculations to estimate binding free energy.
Clinical research has demonstrated promising results for DHA in psoriasis management [5]. The following therapeutic protocol is adapted from Hungarian clinical studies:
Patient Selection: Identify patients with mild to moderate psoriasis, excluding those with contraindications to bile acid therapy (acute cholecystitis, biliary obstruction, gallstone pancreatitis).
Dosing Regimen: Administer 2-3 Suprachol sugar-coated pills daily or this compound powder (acidum dehydrocholicum pulvis) at 0.25 g two to three times daily.
Dietary Modifications: Implement concomitant diet high in vegetables and fruits, while avoiding hot spices, alcohol, raw onion, garlic, and carbonated soft drinks.
Monitoring Protocol: Assess psoriasis symptoms weekly using standardized scoring systems (PASI). Monitor liver function tests and biliary symptoms throughout treatment period.
Treatment Duration: Continue for 1-6 weeks based on therapeutic response, with consideration for intermittent therapy after initial improvement.
Table 3: Expected effects of this compound in various model systems
| Experimental System | Key Measured Parameters | Basal Values | DHA-Induced Changes | Interpretation |
|---|---|---|---|---|
| Canine Biliary Fistula [4] | Bile flow rate (mL/kg/min) | 0.05-0.15 | 100-300% increase | Significant hydrocholeresis |
| Na+ excretion (μmol/min) | Baseline values | Significant increase | Enhanced filtration process | |
| K+ excretion (μmol/min) | Baseline values | Significant increase | Enhanced filtration process | |
| BSP clearance | Baseline values | No significant change | No effect on active secretion | |
| Rat Choleresis Model [3] | Bile flow rate (μL/min/g liver) | 1.0-2.0 | 150-250% increase | Species-specific hydrocholeresis |
| Micelle formation | Taurocholate: extensive | Minimal formation | Distinct from natural bile salts | |
| Molecular Docking [6] | Binding affinity (kcal/mol) | Reference compounds | -10.5 for DHA | Strong PDK3 binding |
| RMSD (Å) in MD simulation | Initial structure | <2.5 over 100 ns | Stable complex formation |
Inconsistent Choleretic Response: Ensure proper cannula placement and patency. Verify DHA preparation and administration rate. Consider potential degradation of DHA in solution—prepare fresh solutions for each experiment.
Declining Bile Flow During Experiment: Monitor animal physiological status—maintain adequate anesthesia and fluid balance. Check for cannula obstruction—gently flush with warm saline if needed.
High Variability Between Animals: Standardize animal preparation, fasting period, and surgical approach. Consider genetic background and environmental factors—use littermates when possible.
Computational Docking Challenges: Validate docking protocol with known ligands before screening. Ensure proper protonation states of both protein and ligand. Consider multiple conformational states for flexible binding sites.
This compound remains a valuable research tool with unique hydrocholeretic properties that continue to reveal new insights into hepatobiliary physiology and potential therapeutic applications. The established experimental protocols using canine and rodent models provide robust methods for investigating biliary function, while emerging computational and clinical applications suggest this classic compound may have unexpected relevance in modern drug discovery. The recent identification of DHA as a potential PDK3 inhibitor for cancer therapy [6] exemplifies how traditional pharmacological agents can find new life through systematic repurposing approaches.
Future research directions should focus on elucidating molecular targets responsible for DHA's filtration-enhancing effects, exploring its potential in combination therapies for biliary disorders, and further validating its efficacy in psoriasis management through controlled clinical trials. Additionally, the intersection between DHA's hydrocholeretic properties and its newly discovered potential as a metabolic modulator in cancer represents a particularly promising area for interdisciplinary investigation. As research techniques continue to advance, this compound will likely maintain its position as both a useful experimental tool and a compound of therapeutic interest across multiple medical specialties.
Dehydrocholic Acid is a strong, direct-acting choleretic agent. Its properties make it suitable for functional enhancement in MRCP [1]:
The table below summarizes key outcomes from clinical studies on DHCA-enhanced MRCP:
| Study Focus | Patient Population | Key Efficacy Findings | Limitations / Notes |
|---|---|---|---|
| Anastomotic Site Evaluation [1] | 9 patients | Improved visualization of anastomotic site in 7 patients (77.8%) | 1 failure: liver cirrhosis. 1 inevaluable: motion artifact [1] |
| Biliary Disease Evaluation [2] | 14 patients | Increased bile duct volume in 13 patients (92.9%); Better overall visualization in 11 patients (78.6%) | No improvement in cases of liver cirrhosis or pre-filled bile ducts [2] |
The following workflow outlines the procedural steps for DHCA-enhanced MRCP:
It is crucial for researchers to recognize that while DHCA is a functional agent, modern MRCP practice has largely shifted toward other techniques that provide both anatomical and functional information, such as:
This compound (DHCA) is a synthetic bile acid prepared from the oxidation of cholic acid. Its primary documented pharmacological effect is choleresis—a increase in bile flow that is characterized by a higher proportion of water relative to solid contents [1]. Historically, it was investigated for stimulating biliary lipid secretion, but its use in over-the-counter products has been discontinued in several regions [1]. It currently has no approved therapeutic indications, making it primarily a tool for research into bile acid metabolism and bile flow dynamics [1].
The choleretic effect of DHCA is linked to its unique metabolism and interaction with hepatic systems.
The diagram below illustrates this metabolic pathway and its relationship to bile flow.
The following tables summarize key quantitative findings from historical human and experimental studies.
Table 1: Hepatic Metabolism of this compound in Humans [2]
| Metabolic Parameter | Quantitative Finding | Notes |
|---|---|---|
| Biliary Excretion | >80% of infused radioactivity | Rapid excretion as conjugated bile acids. |
| Major Metabolite | ~70% as 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | A dihydroxy-monoketo bile acid. |
| Secondary Metabolite | ~20% as 3α-hydroxy-7,12-diketo-5β-cholanoic acid | A monohydroxy-diketo bile acid. |
| Fully Reduced Metabolite | ~10% as Cholic Acid | Complete reduction of all three keto groups. |
Table 2: Effect on Biliary Lipids and Flow [2] [1]
| Parameter | Observed Effect | Experimental Context |
|---|---|---|
| Bile Flow | Increased (Hydrocholeresis) | Ratio of bile flow to bile acid excretion increased in humans. |
| Biliary Lipid Secretion | Decreased secretion of endogenous biliary lipids (e.g., phospholipids, cholesterol) | Observed in rat models; attributed to poor micelle-forming capacity of DHCA metabolites. |
| Cholesterol/Lecithin Ratio | No significant change | Observed in human study after DHCA administration. |
This protocol is adapted from a classic human study to provide a framework for investigating DHCA in a preclinical rodent model [2].
To quantify the choleretic effect of this compound by measuring changes in bile flow, bile acid composition, and biliary lipid secretion in an animal model.
The workflow for the experimental procedure is outlined below.
Step 1: Animal Preparation and Bile Duct Cannulation
Step 2: Basal Bile Collection
Step 3: Compound Administration
Step 4: Post-Dose Bile Collection
Step 5: Bile Analysis
Acute biliary pancreatitis (ABP) represents a life-threatening digestive disorder characterized by high mortality rates and significant clinical challenges. This condition is primarily initiated by abnormal bile acid regurgitation into the pancreatic duct due to biliary obstruction, leading to premature trypsinogen activation, extensive acinar cell necrosis, and subsequent systemic inflammatory cascade [1] [2]. Among the various experimental models used to study ABP, sodium taurocholate (NaT)-induced pancreatitis has emerged as a clinically relevant model that closely mimics human biliary pancreatitis pathophysiology. This model demonstrates high fidelity in reproducing key features of severe acute pancreatitis, including pancreatic tissue edema, parenchymal necrosis, hemorrhage, and systemic inflammatory response [3] [4].
The search for effective therapeutic interventions for ABP has led researchers to investigate dehydrocholic acid (DA), a bile acid derivative currently used clinically for cholestatic hepatitis management. DA stimulates hepatocytic bile secretion, promoting biliary drainage and duct cleaning, which suggests potential applicability for ABP management [1] [2]. Recent investigations have systematically evaluated DA's protective mechanisms and therapeutic efficacy in NaT-induced pancreatitis models, revealing multi-targeted effects on mitochondrial function, calcium homeostasis, and autophagy pathways [1] [2] [5]. These application notes consolidate the current methodological approaches and experimental evidence to facilitate standardized implementation of this model in preclinical drug development.
Comprehensive studies demonstrate that DA administration confers significant protection against NaT-induced pancreatic damage through measurable improvements in key pathological parameters. Experimental evidence from mouse models reveals that DA treatment effectively reduces serum amylase and lipase levels – crucial clinical indicators of pancreatic injury – while simultaneously suppressing pancreatic tissue edema, parenchymal necrosis, and trypsin activation [1] [2]. Histopathological analyses further confirm that DA markedly diminishes pancreatic inflammation and acinar cell damage, resulting in improved pancreatic architecture compared to untreated controls [1].
The quantitative protective effects of DA against NaT-induced pancreatitis are systematically summarized in Table 1 below, which consolidates key findings from multiple experimental approaches:
Table 1: Therapeutic Efficacy of this compound in Sodium Taurocholate-Induced Pancreatitis
| Parameter | NaT-Induced Model | DA Treatment Effect | Experimental Model | Reference |
|---|---|---|---|---|
| Serum Amylase | Significant increase | Marked reduction | Mouse ABP model | [1] [2] |
| Serum Lipase | Significant increase | Marked reduction | Mouse ABP model | [1] [2] |
| Pancreatic Necrosis | Extensive acinar cell necrosis | Significant suppression | Mouse ABP model | [1] [2] |
| Trypsin Activation | Elevated levels | Reduced activity | Mouse ABP model | [1] [2] |
| Acinar Cell Necrosis (in vitro) | ~40% induction by 5mM NaT | Reduced to ~15% | Isolated mouse acinar cells | [1] |
| Pancreatic Edema | Severe presentation | Significant improvement | Mouse ABP model | [1] [2] |
| Mortality Rate | Up to 60% within 24h | Not reported | Taurocholate pancreatitis model | [3] |
At the cellular level, DA demonstrates remarkable efficacy in protecting pancreatic acinar cells against NaT-induced cytotoxicity. In vitro studies using isolated primary pancreatic acinar cells show that DA pretreatment reduces NaT-induced necrosis from approximately 40% to 15%, indicating direct cytoprotective effects [1]. Mechanistically, DA preserves mitochondrial membrane potential (ΔΨm), prevents ATP depletion, and reduces reactive oxygen species (ROS) production in acinar cells exposed to NaT [1] [2].
The cellular and molecular mechanisms underlying DA's protective effects are quantified in Table 2, which summarizes key findings from biochemical and cellular assays:
Table 2: Mechanisms of this compound Action in Pancreatic Acinar Cells
| Cellular Process | NaT-Induced Effect | DA Intervention | Experimental System | Reference |
|---|---|---|---|---|
| Mitochondrial Membrane Potential | Severe depolarization | Significant preservation | Isolated mouse acinar cells | [1] |
| Cellular ATP Levels | Severe depletion | Significant maintenance | Isolated mouse acinar cells | [1] |
| Mitochondrial ROS | Marked increase | Significant reduction | Isolated mouse acinar cells | [1] |
| Cytosolic Calcium | Pathological overload | Significant attenuation | Isolated mouse acinar cells | [1] |
| TFEB Expression | Decreased nuclear localization | Increased expression & activation | In vitro and in vivo | [1] [2] |
| LC3-II/I Ratio | Increased | Normalized | In vitro and in vivo | [1] [2] |
| p62 Accumulation | Marked increase | Significant reduction | In vitro and in vivo | [1] [2] |
The retrograde pancreatic duct infusion of sodium taurocholate represents the gold standard model for inducing severe acute biliary pancreatitis in mice. This method reliably produces necrotizing pancreatitis with significant systemic inflammation, closely mimicking human disease pathophysiology [3] [4].
As an alternative to ductal infusion, some researchers employ subcapsular injection of NaT (3.8% solution, 1 mL/kg) uniformly distributed beneath the pancreatic capsule. This technique produces significant pancreatic damage with gut barrier impairment and bacterial translocation, though it may show different kinetics and distribution of pathology compared to ductal infusion [8].
Isolated pancreatic acinar cells provide a reductionist system for mechanistic studies of DA's protective effects without the complexity of whole-animal models.
Comprehensive evaluation of pancreatitis severity and therapeutic response requires multiple complementary assessment methods:
This compound exerts profound protective effects on mitochondrial integrity and calcium signaling in pancreatic acinar cells exposed to NaT. The pathogenic sequence in NaT-induced pancreatitis involves aberrant calcium signaling leading to mitochondrial membrane potential depolarization, ATP exhaustion, and reactive oxygen species eruption [1]. DA treatment significantly attenuates these pathological processes by stabilizing mitochondrial function and maintaining cellular energy homeostasis [1] [2].
Experimental evidence demonstrates that DA preserves mitochondrial membrane potential (measured by JC-1 fluorescence ratio), prevents cellular ATP depletion, and reduces mitochondrial ROS production in NaT-challenged acinar cells [1]. Furthermore, DA modulates intracellular calcium homeostasis by reducing both cytosolic calcium overload and mitochondrial calcium accumulation, thereby interrupting the vicious cycle of calcium-mediated mitochondrial damage and cellular necrosis [1]. These effects collectively contribute to DA's ability to reduce NaT-induced acinar cell necrosis from approximately 40% to 15% in vitro [1].
A novel mechanism underlying DA's protective effects involves the transcription factor EB (TFEB) pathway, which serves as the master regulator of lysosome biogenesis and autophagy [1] [2]. In NaT-induced pancreatitis, impaired TFEB activation leads to defective lysosome function and autophagy impairment, resulting in accumulated damaged cellular components and exacerbated pancreatic injury [1].
DA administration significantly elevates TFEB expression in vitro and enhances its nuclear translocation, thereby increasing functional lysosome content and restoring autophagic flux [1] [2]. This effect manifests as decreased LC3-II/I ratio alongside reduced accumulation of ubiquitin-binding protein p62 and Parkin, indicating improved autophagy completion [1] [2]. The enhanced autophagy capability facilitates more efficient clearance of damaged organelles, including dysfunctional mitochondria, thereby interrupting the cycle of cellular injury and inflammation in experimental pancreatitis.
The following diagram illustrates the integrated mechanism of DA action against sodium taurocholate-induced pancreatic injury:
Diagram Title: DA Protective Mechanisms in Taurocholate Pancreatitis
For preclinical efficacy evaluation, DA demonstrates optimal activity when administered at appropriate doses and timing relative to pancreatitis induction:
The choice between different NaT-induced pancreatitis models depends on specific research objectives and practical considerations:
While the NaT-induced pancreatitis model offers high clinical relevance for human biliary pancreatitis, researchers should acknowledge its limitations:
The sodium taurocholate-induced acute biliary pancreatitis model represents a clinically relevant experimental system for investigating disease mechanisms and evaluating potential therapeutics. This compound demonstrates multi-mechanistic efficacy in this model through mitochondrial protection, calcium homeostasis restoration, and TFEB-mediated autophagy enhancement. The comprehensive protocols outlined in these application notes provide researchers with standardized methodologies for implementing this model and assessing therapeutic interventions. Further investigation is warranted to fully elucidate DA's translational potential and optimize dosing regimens for clinical application in this devastating condition.
This compound (DHCA) is a synthetic bile acid produced by the oxidation of cholic acid, used primarily as a hydrocholeretic agent to increase bile output in various biliary system disorders. It's clinically employed for managing conditions like cholestasis and preventing gallstone recurrence, and has recently been investigated for its effects on autophagy and pancreatic protection in research settings. With the molecular formula C₂₄H₃₄O₅ and molecular weight of 402.52 g/mol, it presents significant solubility challenges that must be properly addressed for reliable experimental outcomes. This technical guide addresses the common solubility issues and provides optimized protocols for DMSO stock preparation to ensure research reproducibility and accuracy. [1] [2] [3]
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Solubility (mM) | Notes |
|---|---|---|---|
| DMSO | 45-80 mg/mL | 111.8-198.7 mM | Varies by source; sonication recommended |
| Ethanol | 5-15 mg/mL | 12.4-37.3 mM | Varies by source; lower concentration may require sonication |
| Water | <1 mg/mL | <2.5 mM | Practically insoluble |
| DMSO (fresh, dry) | 70 mg/mL | 173.9 mM | Highest reported value with optimal DMSO quality |
This compound exhibits markedly different solubility across various solvents, following the "like dissolves like" principle. It shows highest solubility in DMSO among common laboratory solvents, with significant variation in reported values (45-80 mg/mL) that appears dependent on DMSO quality and preparation methods. The compound demonstrates moderate solubility in ethanol (5-15 mg/mL) but is practically insoluble in aqueous solutions (<1 mg/mL), presenting formulation challenges for biological assays. This solubility profile necessitates careful planning for in vitro and in vivo studies, particularly when working with concentrated stock solutions intended for dilution into aqueous systems. [1] [2] [4]
Materials Needed: this compound powder (high purity >98%), anhydrous DMSO (freshly opened), volumetric flask or tube, sonication device, balance
Step-by-Step Procedure:
Critical Notes:
After preparation, verify stock solution concentration using these methods:
NMR Quantification: Using the PULCON method with ERETIC2 software, correlate absolute intensities with a reference spectrum (e.g., 1 mM isoleucine in DMSO-d6) [5]
Dilution Testing: Perform serial dilution in target assay buffer to check for precipitation at working concentrations
UV-Vis Spectroscopy: Compare absorbance against a standard curve of known concentrations (if chromophore present)
Table 2: Troubleshooting Guide for this compound Solubility Issues
| Problem | Possible Causes | Solutions | Prevention Tips |
|---|---|---|---|
| Precipitation in stock solution | Moisture absorption in DMSO; incomplete initial dissolution | Re-sonicate; re-precipitate and restart with fresh DMSO; centrifuge and use supernatant | Use fresh DMSO aliquots; ensure complete dissolution before storage; add desiccant to DMSO container |
| Precipitation upon dilution into aqueous buffers | Solubility limit exceeded; rapid dilution | Pre-warm buffer; add compound slowly with vigorous mixing; use cosolvents | Determine solubility limit in specific buffer; use the minimum DMSO percentage possible |
| Variable results between experiments | DMSO quality variation; improper storage; freeze-thaw cycles | Standardize DMSO source; use single-use aliquots; verify concentration before each experiment | Create master batch of aliquots; document DMSO lot numbers; limit freeze-thaw cycles to <3 |
| Reduced biological activity | Micelle formation; non-specific binding; compound degradation | Sonicate before use; use fresh solutions; include carrier proteins (e.g., BSA) in assays | Validate chemical stability in solution; check for degradation products by HPLC |
Low solubility of this compound can significantly impact bioassays by causing:
To mitigate these issues:
This compound exhibits a remarkable ability to form crystalline inclusion compounds with various organic solvents, a characteristic of many bile acids. It exists in two polymorphic forms (α and β), with the α-form being particularly relevant for inclusion complex formation. The α-form initially crystallizes with two independent molecules linked as dimers through hydrogen bonds between carboxylic acid groups at C-24. This structure demonstrates significant flexibility despite the absence of channels typically found in steroid compounds, allowing it to structurally adapt to accommodate guest molecules. [7] [8]
Research has demonstrated that this compound forms inclusion compounds with specific host:guest ratios:
These inclusion compounds form through (guest)O····H-O(host) hydrogen bonds, with IR spectroscopy showing characteristic shifts of sulfoxide and carbonyl groups to lower wavenumbers upon complexation, indicating weakened X=O bond strength due to hydrogen bonding. The inclusion process is fully reversible, with the original α-form structure recovering after guest removal by heating under vacuum. [7] [8]
Competition experiments reveal this compound's selectivity in solvent enclathration:
These preferences have practical implications for crystallization procedures and solvent selection in experimental protocols. [7] [8]
The following diagram illustrates the recommended workflow for this compound solubility assessment and stock solution preparation:
Figure 1: Experimental workflow for this compound solubility assessment and stock solution preparation
For animal studies, this compound requires special formulation approaches:
Suspension Formulation:
Solution Formulation:
Quality Control:
Q1: Why does this compound solubility vary between different DMSO batches? A: DMSO is highly hygroscopic and absorbs moisture from the atmosphere, which significantly reduces its ability to dissolve hydrophobic compounds like this compound. Always use fresh, anhydrous DMSO from sealed containers and consider adding desiccant to the DMSO storage container.
Q2: What is the maximum recommended concentration for this compound stock solutions? A: For reliable results, we recommend 50-100 mM stock solutions in DMSO. While higher concentrations are possible with optimal DMSO quality, these concentrations provide good solubility while minimizing potential precipitation issues upon dilution.
Q3: How long are this compound stock solutions stable? A: When stored properly at -20°C in anhydrous DMSO, solutions remain stable for approximately 1 month. For long-term storage, keep at -80°C and use within 1-2 years. Always inspect solutions for precipitation or discoloration before use.
Q4: Can I heat this compound solutions to improve solubility? A: Mild warming to 37°C with shaking may help, but avoid excessive heating as this compound may degrade at higher temperatures. Sonication at room temperature is the preferred method for facilitating dissolution.
Q5: Why does precipitation occur when adding stock solution to aqueous buffers? A: This occurs due to the "like dissolves like" principle - this compound is highly hydrophobic and poorly soluble in water. To minimize this, add the stock solution slowly with vigorous mixing, pre-warm buffers, and consider using the minimum DMSO percentage possible for your experiment.
Q6: What alternatives exist if DMSO solubility is insufficient for my experiment? A: Ethanol (5-15 mg/mL) can be used as an alternative solvent, though with lower solubility. For in vivo studies, preparation as a homogeneous suspension in CMC-Na is effective. For cell culture work, complexation with cyclodextrins may improve aqueous solubility.
The following is a generalized workflow based on the SDC-ACE method used for enriching S-palmitoylated peptides from mouse brain and tissue samples [1].
Principle: S-palmitoylated peptides are separated from non-lipidated peptides by co-precipitating with Sodium Deoxycholate (SDC) under acidic conditions.
Workflow Overview:
Key Steps:
The table below outlines potential issues related to detergent-based methods and protein extraction from challenging samples, drawing from the broader technical context.
| Scenario / Symptom | Possible Cause | Suggested Solution / Consideration |
|---|---|---|
| Low peptide yield after SDC-ACE | Incomplete precipitation of S-palmitoylated peptides. | Optimize acidification conditions (type of acid, concentration, incubation time). Ensure sample is adequately cooled during precipitation [1]. |
| High background in MS analysis | Co-precipitation of non-target hydrophobic peptides or carry-over of SDC. | Include stringent wash steps for the pellet. For other methods, ensure proper buffer exchange or cleaning steps before digestion [2]. |
| Low protein yield from FFPE tissue | Inefficient reversal of formaldehyde cross-links. | Use a combination of heating, an alkaline buffer, and a detergent like sodium deoxycholate. Optimization of heating duration (e.g., 1-2 hours at 95°C) can significantly improve yield [2]. |
| HPLC method not MS-compatible | Use of non-volatile mobile phase additives (e.g., phosphoric acid). | Replace phosphoric acid with a volatile acid like formic acid for mobile phases used in LC-MS applications [3]. |
Q1: What are the main chromatographic challenges when analyzing Dehydrocholic Acid? The primary challenge is its tendency to form inclusion compounds with various solvents, which can alter its crystal structure and lead to multiple solid forms (polymorphs). This affects reproducibility as the chromatographic profile can change depending on the sample's history [1]. Furthermore, comprehensively profiling DHCA in complex biological samples is difficult due to the presence of many isomeric bile acids that are hard to distinguish with mass spectrometry alone [2] [3].
Q2: Which HPLC columns are recommended for separating bile acid isomers? Reverse-phase C18 columns are most commonly used. For complex mixtures or isomeric separations, high-resolution options like HSS T3 or solid-core C18 columns provide superior separation power [2] [3]. For chiral separations, polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak AD-H, AS-H, Chiralcel OD-H, and OJ-H have proven effective for resolving enantiomers of sulfoxide-containing compounds, which may inform method development for chiral bile acid analogs [4].
Q3: How do mobile phase additives affect the separation and detection of DHCA? Additives are critical for controlling retention, peak shape, and ionization efficiency, especially in LC-MS. The following table summarizes their effects:
Table: Key Mobile Phase Additives for DHCA Analysis
| Additive | Concentration | Primary Effect | Considerations |
|---|---|---|---|
| Formic Acid [2] | ~0.1% | Improves peak shape for acidic compounds; enhances [M-H]- signal in ESI- | High concentrations can suppress ionization of some unconjugated BAs [2]. |
| Ammonium Formate/Acetate [2] | 2-10 mM | Provides buffering capacity; essential for stable retention times | High ammonium levels can reduce ESI- response, particularly for unconjugated BAs without a 12-OH group [2]. |
| Acidic Modifiers (e.g., FA) [4] | ~0.1% | Protonates analytes and residual groups on CSPs, reducing tailing and improving chiral recognition | Particularly useful for acidic compounds to minimize non-enantioselective interactions [4]. |
Poor resolution often stems from inadequate chromatographic selectivity or poorly optimized mobile phase conditions.
Table: Troubleshooting Poor Isomer Resolution
| Symptoms | Potential Causes | Solutions |
|---|
| Co-elution of peaks | 1. Column lacks sufficient selectivity. 2. Mobile phase pH or strength not optimized. 3. Gradient too steep. | 1. Switch to a high-resolution C18 (e.g., HSS T3) or solid-core column [2] [3]. 2. Adjust pH to influence ionization; for C18, lower pH (e.g., 3-5) increases retention of unconjugated BAs [2]. 3. Flatten the gradient around the elution window. | | Broad or tailing peaks | 1. Strong interaction with residual silanols. 2. Mobile phase pH mismatched with analyte pKa. | 1. Use acidic additives (e.g., 0.1% formic acid) to protonate silanols and suppress interactions [4] [2]. 2. Ensure pH is at least 1-2 units away from the analyte's pKa. |
Sensitivity issues are frequently related to ionization suppression in the electrospray source.
Table: Troubleshooting Low MS Sensitivity in Negative Ion Mode
| Symptoms | Potential Causes | Solutions |
|---|
| Low signal for all analytes | 1. Ionization suppressed by high additive concentration. 2. Source parameters not optimized. | 1. Reduce concentration of formic acid or ammonium salts; use minimal necessary amounts [2]. 2. Re-optimize source temperature, gas flows, and voltages. | | Low signal for specific BA classes (e.g., unconjugated) | Inefficient desolvation or ionization for certain structures. | For unconjugated BAs without a 12-OH group, sensitivity is particularly affected by high acidity and ammonium levels; use milder mobile phase conditions [2]. |
This protocol provides a robust starting point for separating and detecting DHCA, which can be optimized further.
Key Steps:
This diagram outlines a logical sequence for developing and optimizing a chiral or reversed-phase HPLC method.
Optimization Steps:
A comprehensive analysis of 215 patient cohorts identified that inconsistent findings in bile acid research are often due to variability in preanalytical and analytical methods. The authors propose the following standardized procedures to enhance the robustness and reproducibility of bile acid data, which directly addresses general issues of interference and variability [1]:
| Factor | Recommendation | Rationale |
|---|---|---|
| Analytical Technique | Liquid chromatography-tandem mass spectrometry (LC-MS/MS) | Provides high specificity and sensitivity for absolute concentration measurement. |
| Patient Status | Sample collection from fasted subjects | Reduces variability introduced by postprandial bile acid fluctuations. |
| Blood Matrix | Plasma | Preferred collection matrix. |
| Matrix Volume | 50 µL | Sufficient volume for reliable detection. |
| Protein Precipitation | Methanol | Effective solvent for sample preparation. |
The field is recognizing a vast, underappreciated diversity of bile acids created by host and microbial metabolism. Research leveraging public untargeted metabolomics data has discovered thousands of modified bile acids, indicating that traditional methods might not separate all species effectively [2]. To tackle complex samples:
The diagram below outlines a core experimental workflow that incorporates the standardized recommendations and techniques mentioned above to minimize interference and generate reliable data.
This workflow provides a visual guide for the key stages of bile acid analysis, from sample collection to final quantification.
Why is my bile acid data so variable, even when using LC-MS/MS? Variability often stems from preanalytical factors. The most common issue is not collecting samples from fasted subjects. Postprandial release of bile from the gallbladder causes concentrations to fluctuate dramatically. Other factors include the use of different protein precipitation solvents (e.g., acetone vs. methanol) or improper sample matrix selection [1].
I've followed the standard protocol, but I still suspect interference. What are my next steps? Your problem likely requires more advanced informatics. Consider re-processing your raw MS/MS data using a modification-centric bile acid spectral library. This approach can reveal previously unidentified bile acid species that might be co-eluting or causing spectral interference. Many unusual bile acid modifications have been discovered this way in recent years [2].
The table below summarizes key properties of Dehydrocholic Acid that are critical for determining its storage conditions [1].
| Property | Value / Description | Implication for Storage & Handling |
|---|---|---|
| Molecular Formula | C24H34O5 [1] | - |
| Molecular Weight | 402.52 g/mol [1] | - |
| Melting Point | 238-240 °C [1] | Indicates high thermal stability for solid form. |
| Water Solubility | 65 mg/L (at 30 °C) [1] | Very low solubility; stock solutions will require a co-solvent. |
| Ethanol Solubility | ~10 mg/mL [1] | Suitable solvent for preparing stock solutions. |
| Storage (Solid) | Sealed in dry, at room temperature [1] | Protects the solid from moisture, which is critical for stability. |
| WGK | 2 (water hazard class) [2] | Moderately hazardous to water; requires proper disposal. |
Based on its physicochemical profile, here are the recommended protocols for handling this compound:
Since definitive stability data for solutions is lacking, you can establish the stability profile in your specific solvent system through accelerated degradation studies. The workflow below outlines this systematic approach.
Q: What is the recommended storage condition for solid this compound? A: The pure powder should be stored in a tightly sealed container, protected from moisture, at room temperature [1].
Q: How should I prepare a stock solution of this compound? A: Due to its very low water solubility, you must use an organic solvent. It is readily soluble in ethanol (~10 mg/mL) and DMSO [1].
Q: There is no published stability data for my solvent. How long can I store a stock solution? A: In the absence of specific data, a conservative approach is recommended. Prepare small aliquots, store them at -20°C or below, and avoid repeated freeze-thaw cycles. For critical applications, you should establish the stability timeline in your lab using the experimental approach outlined above.
Q: What analytical techniques are suitable for monitoring its stability? A: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly specific and sensitive method for separating and quantifying bile acids like this compound and detecting any potential degradation products [3].
Follow this logical workflow to diagnose and resolve common issues that affect DHCA sensitivity in LC-MS/MS analysis.
Fig. 1: A logical workflow for troubleshooting low DHCA sensitivity, covering major aspects of the LC-MS/MS system.
Q1: What is the most critical parameter to optimize in the MS source for DHCA? The ionization efficiency is fundamental. Since bile acids like DHCA are typically detected in negative ion mode as [M-H]⁻ ions, ensure the capillary voltage is optimized for this polarity [1]. Following this, the desolvation temperature and gas flow are critical for efficient solvent evaporation and ion formation [1]. Be cautious, as very high temperatures can degrade thermally labile compounds.
Q2: How can I improve the separation of DHCA from other bile acids? Achieving good chromatographic separation is key to reducing ion suppression from co-eluting compounds. Use a C18 column (e.g., 2.1 x 100 mm, 1.9 µm) with a gradient elution of water and organic solvents like methanol/acetonitrile [2]. Adding volatile additives such as 0.1% formic acid or 10 mM ammonium acetate (adjusting to pH 3.0) to the mobile phase can significantly enhance peak shape and resolution for bile acids [3] [2].
Q3: My sample preparation is simple protein precipitation. Can this be causing low sensitivity? Yes. While simple protein precipitation is fast, it leaves many matrix components that can cause ion suppression in the ESI source [1]. For complex matrices like serum or plasma, consider more rigorous clean-up methods like Solid Phase Extraction (SPE) to reduce matrix effects and concentrate the analyte, thereby improving the signal-to-noise ratio [4].
Q4: What is the best way to ensure my quantitative results for DHCA are accurate? The most robust approach is to use a stable isotope-labeled internal standard (SIL-IS). While a deuterated DHCA standard may not be commercially ubiquitous, other deuterated bile acid standards (e.g., D4-Cholic Acid) can sometimes be used as surrogates to correct for losses during sample preparation and fluctuations in MS ionization efficiency [5] [2] [6].
Here are the core methodologies and performance criteria from validated methods for bile acid analysis, which can be directly applied to DHCA.
This protocol is valued for its simplicity and low sample volume requirement.
This method, while more involved, aims for higher specificity and cleaner extracts.
When developing and validating your method, use the following table as a guide for target performance metrics, compiled from established bile acid methods [2] [4] [6].
| Validation Parameter | Target Performance | Key Considerations |
|---|---|---|
| Linearity | Correlation coefficient (r²) > 0.990 [2] [6] | Use a wide calibration range (e.g., 5–5000 ng/mL) to match expected concentrations [6]. |
| Accuracy | 85–115% of nominal value [6] | Assess using quality control (QC) samples at low, medium, and high concentrations. |
| Precision | Intra- and inter-day imprecision < 10–15% [2] [4] | A key indicator of method robustness and reproducibility. |
| Limit of Quantification (LOQ) | ~5 ng/mL in serum [6] | The lowest calibrator should have a signal-to-noise ratio >10 and meet accuracy/precision criteria. |
| Stability | Stable for 15 days at various temperatures [6] | Evaluate short-term (room temp), long-term (-20°C/-80°C), and post-preparative stability. |
The core challenge in detecting Dehydrocholic Acid (DHCA) in plasma at low concentrations stems from its low natural abundance and the complex biological matrix of plasma. The table below outlines the primary obstacles and recommended strategies.
| Challenge | Description | Recommended Solution |
|---|---|---|
| Low Natural Abundance | DHCA is a synthetic bile acid; low basal levels in biological fluids [1]. | Use highly sensitive, targeted mass spectrometry (LC-MS/MS) [2] [3]. |
| Complex Plasma Matrix | High levels of proteins, lipids, and related bile acids cause signal suppression/interference [3]. | Employ solid-phase extraction (SPE) or multi-step protein precipitation for sample clean-up [3]. |
| Sensitivity Limitations | Standard UV or HPLC methods lack required detection limits. | Leverage Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity [2]. |
Here is a detailed methodology based on modern metabolomics approaches used for bile acid quantification, which can be adapted specifically for DHCA [2] [3].
This is the gold standard for sensitive and specific quantification of low-abundance metabolites.
The following diagram visualizes the core experimental workflow, from sample preparation to data analysis.
Q1: Why is LC-MS/MS necessary instead of a standard HPLC-UV method for detecting DHCA in plasma? A1: The extremely low concentration of DHCA in plasma is below the detection limit of UV detectors. LC-MS/MS, particularly in MRM mode, provides the required sensitivity and specificity by filtering out chemical noise from the complex plasma matrix, allowing for the definitive detection and quantification of DHCA [2] [3].
Q2: What are the critical steps to minimize analyte loss during sample preparation? A2:
Q3: We suspect DHCA is involved in a specific metabolic pathway. How can we investigate this? A3: The most powerful approach is to use integrated metabolomics and bioinformatics.
When investigating DHCA's role, a bioinformatics workflow can identify its associated metabolic pathways, as shown below.
| Metabolite Name | Abbreviation / Description | Key Characteristics & Potential for Interference |
|---|---|---|
| 3α-hydroxy-7,12-dioxo-cholanoic acid [1] | 3α-OH-7,12-OXO | Major serum metabolite; significant potential for interference in serum/plasma analyses due to high concentration (~80 µM post-dose) [1]. |
| 3α,7α-dihydroxy-12-oxo-cholanoic acid [1] | 3α,7α-OH-12-OXO | Major biliary metabolite (conjugated form); primary excretion route [1]. |
| Dihydroxymonoketo Bile Acid [2] | 3α,7α-dihydroxy-12-keto-5β-cholanoic acid | Major metabolite (70% of total); reduced form of DHA. |
| Monohydroxydiketo Acid [2] | 3α-hydroxy-7,12-diketo-5β-cholanoic acid | Minor metabolite (~20% of total); partially reduced form. |
| Cholic Acid [2] | CA | Fully reduced metabolite; minor (~10% of total). |
To help visualize the metabolic transformation of DHA and a general approach to troubleshooting metabolite interference, refer to the following diagrams.
Based on the pathways, here are specific experimental issues and solutions.
FAQ 1: What is the major source of metabolite interference in serum after DHA administration? The primary interfering metabolite in serum is unconjugated 3α-hydroxy-7,12-dioxo-cholanoic acid. Studies show this metabolite increases rapidly in serum, reaching concentrations of about 80 µM within 30 minutes of intravenous DHA administration [1]. If your analysis (e.g., of other bile acids) does not effectively separate this compound, it will cause significant interference.
FAQ 2: How do DHA metabolites differ between serum and bile? There is a fundamental difference in metabolite profiles between these matrices [1]:
FAQ 3: What is the recommended method to separate and identify DHA metabolites to minimize interference? High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the current gold-standard technique [3]. It offers the high sensitivity and specificity needed to separate DHA from its metabolites (which have very similar structures) and to accurately quantify them in complex biological samples like serum, bile, and urine.
FAQ 4: Could DHA metabolites be confused with biomarkers in disease models? Yes. For instance, in studies on Primary Biliary Cholangitis (PBC) with Ursodeoxycholic acid (UDCA) treatment, 12-dehydrocholic acid was identified as a potential biomarker for treatment response [4]. This compound is structurally similar to DHA metabolites, underscoring the need for highly specific analytical methods to avoid misidentification in such models.
Here is a detailed methodology for analyzing DHA and its metabolites, based on techniques cited in the literature.
Protocol: Analysis of this compound and its Metabolites in Biological Samples using HPLC-MS/MS
This protocol is adapted from modern bile acid detection approaches [3] [4].
Sample Preparation:
Chromatographic Separation:
Detection and Quantification:
Data Analysis:
| Feature | Ursodeoxycholic Acid (UDCA) | Dehydrocholic Acid (DHCA) |
|---|---|---|
| Bile Acid Type | Tertiary, hydrophilic bile acid [1] [2] | Synthetic, keto-bile acid [3] [4] |
| Primary Mechanism | Bile acid-dependent secretion: Stimulates bile flow coupled with biliary lipid output [5] [6] | Hydrocholeresis: Stimulates bile flow by osmosis, independent of/decoupled from lipid secretion [5] [3] |
| Effect on Bile Flow | Increases bile flow [5] [6] | Markedly increases bile flow (watery bile) [5] [4] |
| Effect on Biliary Lipids | ↑ Concentrations & outputs of bile acids, phospholipids, and cholesterol [5] | ↓ Concentrations & outputs of bile acids, phospholipids, and cholesterol [5] |
| Metabolic Fate | Appears in bile largely unchanged; a small fraction is metabolized to lithocholic acid [6] [2] | Rapidly metabolized in the liver to reduced metabolites (e.g., 3α,7α-dihydroxy-12-keto-cholanoic acid) [5] [4] |
| Therapeutic Profile | Hepatoprotective, cytoprotective, immunomodulatory [6] | Primarily a flushing agent; lacks hepatoprotective properties [3] |
The fundamental difference lies in how each acid stimulates bile production, which leads to their contrasting effects on biliary lipid content.
Ursodeoxycholic Acid (UDCA) operates primarily through bile acid-dependent secretion [5]. UDCA is transported into the bile ducts by hepatocytes, and its osmotic activity draws water and electrolytes into the bile. Crucially, this process is coupled with the secretion of phospholipids (like lecithin) and cholesterol, leading to an enrichment of the bile [5] [6]. UDCA also has additional hepato-protective and choleretic effects, including protecting liver cells from toxic bile acids, stimulating vesicular excretion, and upregulating specific transport proteins in the biliary epithelium [6].
This compound (DHCA) induces hydrocholeresis [5] [4]. Being a synthetic keto-bile acid, it is rapidly metabolized by liver cells into hydroxy-keto derivatives. These metabolites are thought to create a strong osmotic gradient that forces water and electrolytes into the bile canaliculi, significantly increasing bile flow. However, this process is decoupled from the secretion of biliary lipids, resulting in a more diluted, watery bile with lower concentrations of phospholipids and cholesterol [5] [3]. It is also suggested that DHCA may increase the permeability of tight junctions, further contributing to its unique effects [3].
The following diagram illustrates these distinct pathways.
The comparative data primarily comes from a study on conscious dogs with cholecystectomy, where the effects of both acids were directly observed and measured [5].
These distinct mechanisms translate into different clinical applications.
Ursodeoxycholic Acid (UDCA) is a cornerstone therapy for chronic cholestatic liver diseases like Primary Biliary Cholangitis (PBC) [6] [7]. Its action is multifaceted: it not only promotes healthier bile flow but also protects liver cells from the damaging effects of more toxic, hydrophobic bile acids and has anti-inflammatory and immunomodulatory properties [6]. It is also used to dissolve cholesterol gallstones and prevent their formation in high-risk patients [6] [2].
This compound (DHCA), due to its flushing and diluting action, was historically used as a hydrocholeretic to cleanse the biliary tract. However, its use has been discontinued in many markets (e.g., Health Canada has discontinued its over-the-counter status) [3]. Its ability to produce a large volume of lipid-poor bile without hepatoprotective effects limits its utility in modern therapeutic regimens for chronic liver disease.
The following table synthesizes the available data on the interaction of these bile acids with key hepatic OATP transporters.
| Feature | Dehydrocholic Acid (DHA) | Endogenous Bile Acids (e.g., CA, CDCA, DCA) |
|---|---|---|
| OATP1B1 Transport | Not identified as a substrate in clinical study [1]. | Established substrates; plasma levels significantly increase with OATP1B1/1B3 inhibition (Rifampin) [1]. |
| OATP1B3 Transport | Not identified as a substrate in clinical study [1]. | Established substrates; plasma levels significantly increase with OATP1B1/1B3 inhibition (Rifampin) [1]. |
| Quantitative Transport Data (Ki, Km) | Data not available. | Data available; e.g., fluorescent CDCA analog transport confirmed for OATP1B1/1B3 [2]. |
| Evidence Level | Clinical study observation (absence of interaction) [1]. | Multiple lines of evidence: clinical biomarker studies [1], in vitro transport assays [2] [3], genetic studies [3]. |
| Key Experimental Findings | In a clinical DDI study, plasma DHA levels were unaffected by Rifampin (an OATP1B1/1B3 inhibitor), unlike other bile acids [1]. | Rifampin inhibition increased plasma AUC of CA, CDCA, and DCA by 2.1 to 4.5-fold [1]. |
The data in the table above is derived from robust clinical and laboratory methodologies.
This protocol is used to assess OATP inhibition and its effect on endogenous biomarker levels in humans [1].
This method directly confirms transporter-specific uptake [4] [2].
The cryo-EM structure of OATP1B1 reveals its mechanism for substrate recognition. The diagrams below illustrate this mechanism and how it is tested experimentally.
The distinct transport behaviors of DHA and endogenous bile acids have important implications for your research.
A published Micellar Electrokinetic Chromatography (MEKC) method has been developed and validated specifically for the determination of this compound (DHCA) in pharmaceuticals [1] [2].
The table below summarizes the key experimental conditions and validation parameters for this MEKC method:
| Parameter | Description/Value |
|---|---|
| Technique | Micellar Electrokinetic Chromatography (MEKC) |
| Background Electrolyte | 20 mM borate-phosphate buffer containing 50 mM sodium dodecylsulfate (SDS) and acetonitrile [1] [2]. |
| Capillary | Fused silica, 50 µm i.d., 40 cm effective length [1]. |
| Detection | UV detection at 185 nm [1] [2]. |
| Sample Solvent | Methanol [1]. |
| Validation Results | |
| - Selectivity | Resolved from other bile acids (ursodeoxycholic acid, deoxycholic acid) and thioctic acid [1]. |
| - Linearity | Good linearity within the tested range [1] [2]. |
| - Precision | Good repeatability and intermediate precision [1] [2]. |
| - Accuracy | Results were in close agreement with those obtained by an HPLC method [2]. |
The following diagram outlines the key steps of the MEKC method for analyzing this compound in pharmaceuticals:
While a direct head-to-head HPLC validation report for this compound was not found in the search results, the literature highlights general challenges and solutions for analyzing bile acids like DHCA, which can help contextualize the MEKC alternative.
The table below summarizes the key characteristics of endogenous biomarkers for OATP1B activity, based on data from recent scientific studies.
| Biomarker | Sensitivity & Performance | Specificity to OATP1B | Key Supporting Evidence |
|---|---|---|---|
| Coproporphyrin I (CP-I) | High sensitivity; outperforms CP-III. Detects mild to strong inhibition. AUC increase of 1.4 to 5-fold with inhibitors [1] [2]. | Highly specific substrate for OATP1B1 and OATP1B3 [1]. | Genetic (SLCO1B1 variants) [3] [2], clinical DDI studies with rifampin and cyclosporine [4] [1]. |
| Coproporphyrin III (CP-III) | Moderate sensitivity; less sensitive than CP-I. Reliably detects moderate to strong inhibition [3] [1]. | Substrate for OATP1B1, OATP1B3, and OATP2B1 [5] [6]. | Clinical DDI studies; increased in plasma with OATP1B inhibitors [7] [4]. |
| Glycochenodeoxycholate-3-O-glucuronide (GCDCA-3G) | Very high sensitivity; reported to be an even more sensitive biomarker than CP-I for genetic OATP1B1 deficiency [3]. | Specific OATP1B1 biomarker [3]. | Genetic association studies showing strong signal in subjects with reduced-function SLCO1B1 variants [3]. |
| Bilirubin (conjugated) | Moderate sensitivity; shows dose-dependent elevation with rifampin [6]. | Low specificity; also involves UGT1A1 metabolism and MRP2/MRP3 efflux, making changes difficult to interpret [6]. | Preclinical and clinical DDI studies [6]. |
To ensure reliable and accurate quantification of these biomarkers, particularly the coproporphyrins, robust analytical methods are required. Here is a summary of a detailed protocol for measuring CP-I and CP-III in human plasma.
This method, adapted from a 2024 study, allows for simultaneous measurement of CP-I and CP-III using a small volume of human plasma [5].
The following diagram illustrates the role of OATP transporters in the hepatic disposition of coproporphyrins and why their plasma levels serve as effective biomarkers for inhibition.
This diagram shows how OATP1B inhibitors block the hepatic uptake of coproporphyrins, leading to their accumulation in the bloodstream, which is the fundamental principle behind their use as biomarkers [6] [1].
The consistent validation of CP-I as a sensitive and specific biomarker has led to its formal integration into drug development strategies [8] [2].
The table below compares the hepatotoxicity and plasma level characteristics of dehydrocholic acid with other major bile acids.
| Bile Acid | Chemical Structure | Relative Hepatotoxicity | Key Hepatotoxicity Findings (In Vivo/In Vitro) | Plasma Level / Accumulation Potential | Effect on Bile Flow |
|---|---|---|---|---|---|
| This compound (DHCA) | Triketo (3,7,12-trioxo) | Lower direct toxicity, but metabolites may be cytotoxic [1] | Acts as a hydrocholeretic (increases water content of bile); major metabolites are hydroxy-keto bile acids [1]. | Lower plasma accumulation due to rapid hepatic metabolism and biliary secretion [1]. | Strongly Increases [1] [2] |
| Deoxycholic Acid (DCA) | Dihydroxy (3α,12α) | Highest among CA, DCA, LCA [3] | In rats (0.5% diet, 2 wks): induced lipid peroxidation, significant hepatic accumulation, and the highest serum markers of cytotoxicity/cholestasis [3]. | High potential for hepatic accumulation [3]. | Not a primary characteristic |
| Lithocholic Acid (LCA) | Monohydroxy (3α) | High, but less than DCA in the cited study [3] | Highly hydrophobic and cytotoxic; can cause cholestasis and liver injury in many species [4]. | Can accumulate systemically during cholestasis [4]. | Decreases [5] |
| Cholic Acid (CA) | Trihydroxy (3α,7α,12α) | Lowest among CA, DCA, LCA [3] | In the same model, showed the least hepatotoxic and cholestatic effects [3]. | Lower hydrophobicity correlates with lower cytotoxicity [3]. | Increases [5] |
| Chenodeoxycholic Acid (CDCA) | Dihydroxy (3α,7α) | Moderate to High | A primary bile acid; historically used to dissolve gallstones but found to be hepatotoxic [2]. | - | - |
To objectively assess the hepatotoxicity and plasma levels of bile acids in a research setting, the following experimental approaches are commonly used.
This protocol is adapted from the comparative study of CA, DCA, and LCA [3].
This method directly tests the lytic potential of bile acids on liver cells [3].
This protocol, based on a human study, is key to understanding DHCA's unique profile [1].
The following diagram illustrates the key metabolic pathway of this compound that explains its low plasma levels and hydrocholeretic effect.
This compound itself does not circulate in plasma for long. The liver rapidly takes it up and converts it into hydrophilic hydroxy-keto metabolites [1]. These metabolites are then conjugated and excreted into bile. Their osmotic activity in the biliary system is a key driver of DHCA's hydrocholeretic effect, increasing bile water content without a proportional increase in lipid secretion [1].
For your research, consider these key points:
Irritant